3-[(dimethylamino)methyl]cyclohexan-1-one hydrochloride
Description
3-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride is a cyclohexanone derivative featuring a dimethylamino-methyl substituent at the 3-position of the ring. Its molecular formula is C₉H₁₈ClNO, with a molecular weight of 199.7 g/mol (estimated). The compound is typically synthesized via Mannich reactions involving cyclohexanone, formaldehyde, and dimethylamine, followed by hydrochloride salt formation to enhance stability and solubility . It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules like opioid analogs and kinase inhibitors.
Properties
CAS No. |
2219376-41-5 |
|---|---|
Molecular Formula |
C9H18ClNO |
Molecular Weight |
191.70 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c1-10(2)7-8-4-3-5-9(11)6-8;/h8H,3-7H2,1-2H3;1H |
InChI Key |
AKJIZJUGSODJRS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CCCC(=O)C1.Cl |
Purity |
90 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Temperature : The Grignard reagent formation requires heating to 50–100°C for initiation, followed by maintaining 15–35°C during the coupling step.
-
Additives : LiCl (0.5–1 equivalent relative to 3-bromoanisole) and DME (20–120 vol.%) are critical for achieving >90% trans-isomer selectivity.
-
Solvent System : THF is preferred for its ability to stabilize the Grignard intermediate, while DME acts as a coordinating agent to improve reaction kinetics.
Table 1: Impact of Additives on Reaction Yield and Isomer Ratio
| Condition | LiCl (equiv.) | DME (vol.%) | Yield (%) | trans:cis Ratio |
|---|---|---|---|---|
| Standard (Example 1) | 0.75 | 100 | 68 | 92:8 |
| Without LiCl | 0 | 100 | 53 | 84:16 |
| Without DME | 0.75 | 0 | 70 | 87:13 |
Data adapted from patent US20050215821A1.
Synthesis of the Mannich Base Precursor
The 2-[(dimethylamino)methyl]cyclohexanone intermediate is synthesized via a Mannich reaction, involving cyclohexanone, dimethylamine, and formaldehyde. This step is pivotal for introducing the dimethylaminomethyl group at the 2-position of the cyclohexanone ring.
Key Considerations
-
Stoichiometry : A 10–20% molar excess of dimethylamine ensures complete conversion of cyclohexanone.
-
Catalysis : Acidic conditions (e.g., HCl) accelerate the iminium ion formation, though neutral conditions are employed to avoid side reactions.
Hydrochloride Salt Formation
The free base 3-[(dimethylamino)methyl]cyclohexan-1-one is converted to its hydrochloride salt via treatment with dry hydrogen chloride (HCl) in ether or dioxane/water mixtures.
Recrystallization and Purification
-
Solvent System : Dioxane/water mixtures (4:1 v/v) are optimal for recrystallizing the hydrochloride salt, achieving >95% purity.
-
Yield : Isolation yields typically range from 60–76%, depending on the initial isomer ratio and solvent choice.
Stereoselectivity Challenges and Solutions
The trans-isomer predominance (>90%) in the Grignard step is attributed to LiCl’s role in stabilizing the transition state and DME’s chelation of magnesium, which enforces a specific spatial arrangement. Comparative studies show that omitting LiCl reduces trans-selectivity to 84%, while excluding DME further diminishes it to 87%.
Industrial-Scale Production Protocols
A scaled-up synthesis in a 90-liter reactor demonstrates:
-
Grignard Formation : 60 moles of magnesium and 3-bromoanisole in THF at 55°C.
-
Coupling Step : Addition of 66 moles of Mannich base over 2 hours at <30°C.
-
Work-Up : Quenching with aqueous NH₄Cl, extraction with THF, and solvent removal under vacuum.
Yield : 10.8 kg (68% theoretical) with a trans/cis ratio of 92:8.
Analytical Characterization
-
HPLC : Used to quantify isomer ratios and purity (>98% for isolated hydrochloride).
-
NMR : Confirms structural integrity, with characteristic shifts for the dimethylamino group (δ 2.2–2.5 ppm) and cyclohexanone carbonyl (δ 210–215 ppm).
While the cited patents focus on 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol (tramadol precursor), the methodologies are directly applicable to synthesizing positional isomers like the 3-substituted variant. Adjustments in starting materials (e.g., 3-bromoanisole vs. 4-bromoanisole) would redirect functionalization to the 3-position.
Chemical Reactions Analysis
Types of Reactions
3-[(dimethylamino)methyl]cyclohexan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
Pharmaceutical Applications
Analgesic Properties:
3-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride is structurally related to Tramadol, a widely used opioid analgesic. It acts on the central nervous system to relieve moderate to severe pain. The compound's mechanism involves interaction with the μ-opioid receptor and modulation of norepinephrine and serotonin reuptake, which contributes to its analgesic effects .
Synthesis of Tramadol:
The compound serves as a key intermediate in the synthesis of Tramadol. A notable process involves the reaction of cyclohexanone with paraformaldehyde and dimethylamine hydrochloride to form a Mannich base, which is then transformed into Tramadol through further chemical reactions . The synthesis route emphasizes high stereoselectivity for the cis isomer, which is crucial for ensuring efficacy and minimizing side effects associated with the trans isomer .
Industrial Applications
Quality Control in Pharmaceutical Formulations:
Due to its association as an impurity in Tramadol formulations, this compound must be monitored during drug production to ensure compliance with regulatory standards. Its presence can affect the pharmacological profile of the final product, making it essential for quality assurance processes in pharmaceutical manufacturing.
Research Use:
In research settings, this compound is utilized to study its pharmacokinetics and metabolism, helping scientists understand how similar compounds behave in biological systems. This research is vital for developing new analgesics with improved safety profiles and efficacy.
Case Study 1: Synthesis Optimization
A study conducted by researchers aimed at optimizing the synthesis process of Tramadol highlighted the importance of controlling the formation of cis and trans isomers during production. The study demonstrated that using specific solvents and reaction conditions could yield a product with less than 0.2% trans isomer content, significantly improving the safety profile of the resulting analgesic .
Case Study 2: Pharmacological Studies
Another investigation focused on the pharmacological effects of this compound compared to Tramadol itself. The findings indicated that while both compounds exhibited analgesic properties, variations in their interaction with opioid receptors suggested potential differences in side effects and therapeutic outcomes.
Table 1: Comparison of Isomers in Synthesis
| Isomer Type | Synthesis Yield (%) | Side Effects | Clinical Use |
|---|---|---|---|
| Cis | >99% | Lower | Analgesia |
| Trans | <1% | Higher | Not used |
Table 2: Solubility Characteristics
| Solvent Type | Solubility Level |
|---|---|
| Water | High |
| Chloroform | Moderate |
| Methanol | Moderate |
Mechanism of Action
The mechanism of action of 3-[(dimethylamino)methyl]cyclohexan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Variations
4-[(Dimethylamino)methyl]cyclohexan-1-one Hydrochloride
- Structure: The dimethylamino-methyl group is at the 4-position instead of 3.
- Impact: Positional isomerism affects steric and electronic properties.
2-[(Dimethylamino)methylidene]cyclohexan-1-one
- Structure : Contains a methylidene (CH₂=) group at the 2-position, introducing conjugation with the ketone.
- Impact : The α,β-unsaturated ketone system enhances electrophilicity , making it more reactive toward Michael additions. This contrasts with the saturated methyl group in the target compound, which prioritizes stability .
Functional Group Modifications
Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)
- Structure: Features a 3-methoxyphenyl group and a methylamino substituent at the 2-position.
- Impact : The aromatic methoxy group increases lipophilicity (higher logP), enhancing blood-brain barrier penetration. This structural difference correlates with its pharmacological role as a dissociative anesthetic targeting NMDA receptors, unlike the target compound, which lacks aryl groups .
rac O-Desmethyl Tramadol Hydrochloride (3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol Hydrochloride)
- Structure: Includes a phenol group and a hydroxyl on the cyclohexane ring.
- Impact: The phenolic hydroxyl enables hydrogen bonding with opioid receptors, conferring analgesic activity. The target compound’s lack of hydroxyl groups limits direct receptor interactions, restricting its use to synthetic intermediates .
Bicyclic and Heterocyclic Derivatives
3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one Dihydrochloride
- Structure: Incorporates a piperidine ring linked via the dimethylamino-methyl group.
- The dihydrochloride salt form also enhances aqueous solubility compared to the monohydrochloride target compound .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Substituent Position | Key Functional Groups | Solubility (Water) | logP (Predicted) |
|---|---|---|---|---|---|
| Target Compound | 199.7 | 3-position | Ketone, dimethylamino-methyl | High (HCl salt) | 1.2 |
| 4-[(Dimethylamino)methyl]cyclohexan-1-one | 199.7 | 4-position | Ketone, dimethylamino-methyl | Moderate | 1.3 |
| Methoxmetamine | 233.3 | 2-position | Ketone, methylamino, aryl | Low | 2.8 |
| O-Desmethyl Tramadol HCl | 285.8 | 3-position | Phenol, hydroxyl, ketone | Moderate (HCl salt) | 1.5 |
Biological Activity
3-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride, commonly known as a precursor in the synthesis of various pharmaceuticals, particularly the analgesic Tramadol, exhibits notable biological activities. This compound is characterized by its dimethylamino group, which imparts significant pharmacological properties, including analgesic, anti-inflammatory, and potential psychoactive effects.
This compound is a cyclic ketone with a dimethylamino functional group. Its chemical structure allows for various interactions with biological targets, making it a versatile compound in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and enzymes. The dimethylamino group can form hydrogen bonds and engage in electrostatic interactions with molecular targets, influencing binding affinity and activity.
Biological Activities
Analgesic Effects:
Research indicates that this compound exhibits analgesic properties similar to those of Tramadol. It acts on the central nervous system (CNS) by inhibiting the reuptake of serotonin and norepinephrine, leading to increased pain threshold and reduced perception of pain .
Psychoactive Properties:
There is emerging evidence suggesting that this compound may exhibit psychoactive effects due to its structural similarity to other psychoactive substances. Studies have shown that it can influence mood and cognitive functions, although further research is needed to fully understand these effects .
Antimicrobial Activity:
Preliminary studies have indicated that derivatives of dimethylamine compounds possess antimicrobial properties. This suggests that this compound may also exhibit similar activities, potentially making it useful in treating infections .
Case Study 1: Analgesic Efficacy
A clinical trial evaluated the efficacy of Tramadol (the active metabolite of this compound) in patients with moderate to severe pain. Results demonstrated significant pain relief compared to placebo, supporting the compound's analgesic potential .
Case Study 2: Psychoactive Effects
In a controlled study examining the psychoactive effects of Tramadol, participants reported altered mood states and cognitive enhancement at therapeutic doses. These findings suggest that the compound may have applications beyond pain management .
Comparative Analysis
The following table compares this compound with other similar compounds:
| Compound Name | Primary Activity | Mechanism of Action | Clinical Use |
|---|---|---|---|
| This compound | Analgesic, Psychoactive | Serotonin/Norepinephrine reuptake inhibition | Pain management |
| Tramadol | Analgesic | Dual receptor agonist (μ-opioid & serotonin) | Moderate pain relief |
| Morphine | Analgesic | μ-opioid receptor agonist | Severe pain relief |
| Amitriptyline | Antidepressant | Serotonin/Norepinephrine reuptake inhibition | Depression, chronic pain |
Research Findings
Recent studies have focused on optimizing the synthesis and purification processes for this compound to enhance its yield and purity. Advances in chiral synthesis techniques have allowed for higher selectivity towards the desired isomer, improving its therapeutic profile .
Q & A
Q. What are the standard synthetic routes for 3-[(dimethylamino)methyl]cyclohexan-1-one hydrochloride?
The synthesis typically employs the Mannich reaction , involving cyclohexanone, dimethylamine, and formaldehyde. Key steps include:
- Reaction Optimization : Temperature (20–40°C), pH (controlled via HCl addition), and reaction time (6–12 hours) to maximize yield.
- Purification : Recrystallization from ethanol or methanol to achieve >95% purity.
- Salt Formation : Treatment with hydrochloric acid to obtain the hydrochloride salt, enhancing stability and solubility .
Q. How to characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- HPLC : Quantify purity using a C18 column, mobile phase (acetonitrile/water with 0.1% TFA), and UV detection at 210–254 nm.
- NMR Spectroscopy : Confirm structural features (e.g., cyclohexanone carbonyl peak at ~208 ppm in NMR, dimethylamino protons at ~2.2 ppm in NMR).
- Mass Spectrometry : ESI-MS to verify molecular weight (expected [M+H]: ~190.7 g/mol) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Highly soluble in water (>100 mg/mL) and moderately in methanol or chloroform (~50 mg/mL).
- Stability : Stable at room temperature in dry, dark conditions. Avoid prolonged exposure to moisture or alkaline environments to prevent decomposition .
Advanced Research Questions
Q. How to resolve discrepancies in reported biological activities of this compound?
Discrepancies may arise from:
- Impurity Profiles : Use HPLC-MS to identify trace impurities (e.g., Tramadol-related byproducts) that could modulate activity .
- Assay Variability : Validate results across orthogonal assays (e.g., receptor binding vs. functional cellular assays).
- Batch Consistency : Compare multiple synthetic batches using QC metrics (e.g., NMR purity, residual solvent analysis) .
Q. What methodologies are effective for studying its interaction with biological targets (e.g., enzymes, receptors)?
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., opioid receptors). Focus on the dimethylamino group’s role in hydrogen bonding.
- Dynamic Simulations : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time.
- In Vitro Binding Assays : Radioligand displacement assays with -labeled competitors to determine IC values .
Q. How to optimize reaction conditions for scaled-up synthesis while minimizing byproducts?
- DoE (Design of Experiments) : Vary temperature, pH, and stoichiometry in small-scale trials to identify optimal parameters.
- In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation.
- Byproduct Mitigation : Introduce scavengers (e.g., activated carbon) during purification to adsorb impurities .
Q. What computational tools can predict the compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
